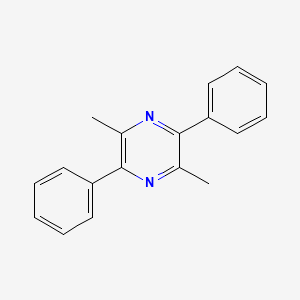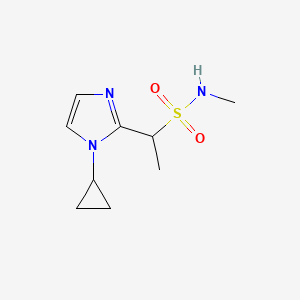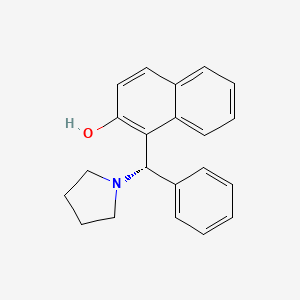
2,5-Dimethyl-3,6-diphenylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-3,6-diphenylpyrazine is an organic compound with the molecular formula C18H16N2. It belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3,6-diphenylpyrazine typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2,5-dimethylpyrazine with benzaldehyde in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethyl-3,6-diphenylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acidic or basic catalysts.
Major Products Formed: The major products formed from these reactions include various substituted and functionalized pyrazine derivatives, which can have different properties and applications .
Aplicaciones Científicas De Investigación
2,5-Dimethyl-3,6-diphenylpyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and fragrances.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-3,6-diphenylpyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,5-Dimethylpyrazine: A simpler pyrazine derivative with similar structural features but lacking the phenyl groups.
3,6-Dimethyl-2,5-diphenylpyrazine: A structural isomer with different substitution patterns on the pyrazine ring.
2,5-Diethyl-3,6-dimethylpyrazine: Another pyrazine derivative with ethyl groups instead of phenyl groups.
Uniqueness: 2,5-Dimethyl-3,6-diphenylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its phenyl groups contribute to its aromaticity and potential interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
54600-85-0 |
|---|---|
Fórmula molecular |
C18H16N2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
2,5-dimethyl-3,6-diphenylpyrazine |
InChI |
InChI=1S/C18H16N2/c1-13-17(15-9-5-3-6-10-15)20-14(2)18(19-13)16-11-7-4-8-12-16/h3-12H,1-2H3 |
Clave InChI |
QMTUIVOFVMSPAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide](/img/structure/B13950014.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13950019.png)



![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
![1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B13950063.png)




![1H-Thiopyrano[3,2-D]pyrimidine](/img/structure/B13950092.png)
![3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)

